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Executive Summary
Lipid 331 has emerged as a potent, biodegradable, and immunostimulatory ionizable lipid,

demonstrating significant promise for the delivery of mRNA-based therapeutics and vaccines.

Identified through high-throughput screening of a 480-member lipid library, Lipid 331 is

distinguished by its unique cyclic amine headgroup, which contributes to its enhanced adjuvant

properties. This guide provides a comprehensive overview of the chemical structure, synthesis,

and physicochemical properties of Lipid 331, along with detailed protocols for its use in the

formulation of lipid nanoparticles (LNPs) for mRNA delivery.

Introduction to Lipid 331
Lipid 331 is a novel, biodegradable ionizable lipid developed for enhanced mRNA delivery and

immunogenicity. Unlike traditional linear ionizable lipids, Lipid 331 possesses a cyclic amine

headgroup, a key structural feature that has been shown to augment the immune response to

mRNA vaccines.[1][2] Its synthesis is achieved through a one-pot Ugi three-component

reaction (Ugi-3CR), which allows for rapid and diverse lipid generation.[3] In preclinical studies,

LNPs formulated with Lipid 331 have demonstrated comparable mRNA delivery efficiency to

established lipids like DLin-MC3-DMA (MC3) and have elicited more robust T-cell activation

and higher antibody titers than LNPs formulated with ALC-0315, an ionizable lipid used in the

Pfizer-BioNTech COVID-19 vaccine.[3]
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It is important to note that the term "Lipid 331" has also been informally associated with ALC-

0315, chemically known as ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-

hexyldecanoate). This guide focuses on the novel cyclic ionizable lipid described by Li et al. in

2023, which is scientifically designated as Lipid 331 in that seminal work.

Chemical Structure and Physicochemical Properties
The precise chemical structure of Lipid 331, as identified by its formal name, is di((9Z,12Z)-

octadeca-9,12-dien-1-yl) 4,4'-(2-(tert-butoxycarbonyl)-1-(2-(2-ethylpiperidin-1-yl)ethyl)-2,5-

dihydro-1H-imidazole-5,5-diyl)dibutyrate.[4] This structure is composed of a cyclic amine

headgroup, an isocyanoacetate linker, and two unsaturated lipid tails.

A key physicochemical parameter for ionizable lipids is the acid dissociation constant (pKa),

which governs the lipid's charge state within different cellular compartments and is critical for

mRNA encapsulation and endosomal escape.

Quantitative Data Summary
Property Value Reference

Chemical Name

di((9Z,12Z)-octadeca-9,12-

dien-1-yl) 4,4'-(2-(tert-

butoxycarbonyl)-1-(2-(2-

ethylpiperidin-1-yl)ethyl)-2,5-

dihydro-1H-imidazole-5,5-

diyl)dibutyrate

[4]

Molecular Formula C₆₁H₁₀₇N₃O₆ [4]

Molecular Weight 978.5 g/mol [4]

pKa 7.53 [4]

In Vivo Transfection Efficiency
Comparable to DLin-MC3-

DMA
[3]

Immune Response (vs. ALC-

0315)

Higher antibody titers and

more robust T-cell activation
[3]

Synthesis of Lipid 331
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Lipid 331 is synthesized via a Ugi three-component reaction (Ugi-3CR), a multi-component

reaction that allows for the efficient, one-pot synthesis of complex molecules from simple

starting materials.[3]

Logical Flow of Lipid 331 Synthesis

Starting Materials

Cyclic Amine Headgroup

Ugi-3CR

Isocyanoacetate Linker Lipid Ketone Tail

Purification

Lipid 331
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General workflow for the synthesis of Lipid 331.

Experimental Protocol: Synthesis of Lipid 331
The following is a generalized protocol based on the Ugi three-component reaction for the

synthesis of the lipid library from which Lipid 331 was identified. The precise, scaled-up

synthesis of pure Lipid 331 may require further optimization.

Materials:

Cyclic amine headgroup precursor

Isocyanoacetate linker precursor
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Lipid ketone tail precursor

Methanol (or other suitable solvent)

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

In a clean, dry reaction vessel, dissolve equimolar amounts of the cyclic amine headgroup

precursor, the isocyanoacetate linker precursor, and the lipid ketone tail precursor in

methanol.

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction

can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass

spectrometry (LC-MS).

Upon completion, concentrate the reaction mixture under reduced pressure to remove the

solvent.

Purify the crude product using silica gel column chromatography, eluting with a suitable

solvent gradient (e.g., hexane/ethyl acetate) to isolate the pure Lipid 331.

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry

(HRMS) to confirm its structure and purity.

Formulation of Lipid 331-Containing Lipid
Nanoparticles (LNPs)
For in vivo applications, Lipid 331 is formulated into lipid nanoparticles (LNPs) to encapsulate

and deliver mRNA.

LNP Formulation Workflow
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Component Phases

Lipid 331, DOPE, Cholesterol, C14-PEG in Ethanol

Microfluidic Mixing

mRNA in Acidic Buffer (e.g., Sodium Acetate)

Dialysis

Sterile Filtration

LNP Formulation

Click to download full resolution via product page

Workflow for the formulation of Lipid 331 LNPs.

Experimental Protocol: LNP Formulation
Materials:

Lipid 331

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

Cholesterol

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

(C14-PEG)
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mRNA

Ethanol

Sodium acetate buffer (or other suitable acidic buffer)

Phosphate-buffered saline (PBS)

Microfluidic mixing device

Dialysis cassette

Procedure:

Prepare the Lipid Phase: Dissolve Lipid 331, DOPE, cholesterol, and C14-PEG in ethanol at

a molar ratio of 30:39:30:1. The total lipid concentration will depend on the specific

microfluidic device and desired final LNP concentration.[3]

Prepare the Aqueous Phase: Dissolve the mRNA in a sodium acetate buffer (e.g., 50 mM,

pH 4.0).

Microfluidic Mixing: Using a microfluidic mixing device, combine the lipid phase and the

aqueous phase at a defined flow rate ratio (e.g., 3:1 aqueous to lipid phase). The rapid

mixing facilitates the self-assembly of the lipids around the mRNA, forming LNPs.

Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C using a

dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa) to remove

ethanol and raise the pH.

Sterile Filtration: Filter the dialyzed LNP formulation through a 0.22 µm sterile filter.

Characterization: Characterize the final LNP formulation for particle size, polydispersity index

(PDI), zeta potential, and mRNA encapsulation efficiency.

In Vivo Evaluation
LNPs formulated with Lipid 331 have been evaluated in vivo in murine models, demonstrating

efficient mRNA delivery and potent induction of immune responses.
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Experimental Protocol: In Vivo mRNA Delivery and
Immunogenicity
Animal Model:

BALB/c or C57BL/6 mice

Procedure:

Administer the Lipid 331-LNP-mRNA formulation to mice via intramuscular or intranasal

routes. The dosage will depend on the specific mRNA and experimental design.[3]

For Transfection Efficiency: If the mRNA encodes a reporter protein (e.g., luciferase),

measure protein expression at various time points (e.g., 6, 24, 48 hours) post-administration

using an in vivo imaging system.[3]

For Immunogenicity: If the mRNA encodes an antigen, collect blood samples at specified

time points (e.g., day 14 and day 35 post-prime immunization) to measure antigen-specific

antibody titers (e.g., IgG) by ELISA.[1][3]

For T-cell Response: At the study endpoint, isolate splenocytes and perform an ELISpot

assay to quantify antigen-specific IFN-γ-secreting T-cells.[1][3]

Conclusion
Lipid 331 represents a significant advancement in the field of ionizable lipids for mRNA

delivery. Its unique cyclic structure confers potent adjuvant properties, leading to enhanced

immune responses compared to established lipids. The efficient one-pot synthesis and

favorable in vivo performance make Lipid 331 a compelling candidate for the development of

next-generation mRNA vaccines and therapeutics. Further research is warranted to fully

elucidate its mechanism of action and to evaluate its safety and efficacy in larger animal

models and ultimately in clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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